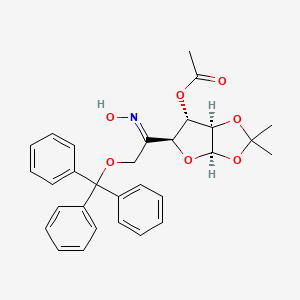

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate

描述

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound often used in advanced chemical synthesis and research. This compound features a unique structure that includes protective groups such as the triphenylmethyl (trityl) group and the isopropylidene group, which are commonly used in carbohydrate chemistry to protect specific hydroxyl groups during synthetic transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups on the sugar molecule. This can be achieved using reagents like acetone and an acid catalyst to form the isopropylidene group.

Formation of the Oxime: The oxime formation is usually carried out by reacting the ketone or aldehyde group with hydroxylamine hydrochloride in the presence of a base such as pyridine.

Introduction of the Trityl Group: The triphenylmethyl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine or triethylamine.

Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and selective reactions ensures the purity and specificity of the final product.

化学反应分析

Types of Reactions

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The protective groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium methoxide) are used to remove protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group yields nitrile oxides, while reduction yields amines.

科学研究应用

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate involves its ability to act as a protected intermediate in synthetic pathways. The protective groups prevent unwanted reactions at specific sites, allowing for selective transformations. The oxime group can participate in various reactions, such as forming nitrile oxides or being reduced to amines, which are crucial in further synthetic steps.

相似化合物的比较

Similar Compounds

1,2-O-(1-Methylethylidene)-alpha-D-glucofuranose: Similar in structure but differs in the configuration of the sugar moiety.

6-O-(Triphenylmethyl)-beta-D-galactopyranoside: Shares the triphenylmethyl protective group but has a different sugar backbone.

Beta-L-arabinofuranose derivatives: Various derivatives with different protective groups and functional modifications.

Uniqueness

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is unique due to its combination of protective groups and functional oxime group, making it a versatile intermediate in synthetic chemistry. Its specific configuration and protective groups allow for selective reactions that are not possible with other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a methylethylidene group and triphenylmethyl moiety, suggests various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C23H29NO5

- Molecular Weight : 413.48 g/mol

- Physical Description : Pale yellow solid, stable under standard conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study focused on related hexofuranosides demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects.

Enzyme Inhibition

The oxime derivative has been investigated for its potential to inhibit specific enzymes. For example, compounds with oxime functionalities have shown promise as inhibitors of glycosidases and other carbohydrate-active enzymes. This inhibition could lead to applications in managing diseases related to carbohydrate metabolism.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that derivatives of hexofuranosides can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways, leading to apoptosis in malignant cells. Further research is needed to evaluate the specific cytotoxicity of this compound against various cancer types.

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives similar to 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

- Enzyme Inhibition Assay : A study investigating the inhibition of alpha-glucosidase revealed that the compound inhibited enzyme activity by approximately 60% at a concentration of 100 µM. This suggests potential therapeutic applications in diabetes management by delaying carbohydrate absorption.

- Cytotoxicity Testing : In vitro assays on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 20 µM), highlighting its potential as an anticancer agent.

Data Summary Table

| Activity Type | Tested Concentration | Result |

|---|---|---|

| Antimicrobial | 50 µg/mL | Moderate activity against S. aureus and E. coli |

| Enzyme Inhibition | 100 µM | 60% inhibition of alpha-glucosidase |

| Cytotoxicity | 20 µM | IC50 value indicating significant reduction in MCF-7 cell viability |

常见问题

Q. Basic: What experimental parameters are critical for optimizing the synthesis of this compound?

Methodological Answer:

Key parameters include reaction temperature, solvent polarity, and stoichiometry of protective groups (e.g., 1-methylethylidene and triphenylmethyl). Use a fractional factorial design to prioritize variables, reducing the number of trials while capturing interactions between factors. For example, solvent polarity significantly impacts the stability of the oxime intermediate . Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify optimal quenching points.

Q. Advanced: How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory) to model transition states and predict activation energies for key steps, such as oxime formation or acetylation. Integrate these with experimental data via the ICReDD framework to iteratively refine conditions. For instance, computational screening can identify solvents that stabilize intermediates, reducing trial-and-error experimentation .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s purity?

Methodological Answer:

Use H/C NMR to confirm regioselectivity of protective groups (e.g., verifying the 1-methylethylidene group at C1/C2). Mass spectrometry (MS) with electrospray ionization (ESI) can detect molecular ions and fragmentation patterns, ensuring absence of byproducts like deacetylated derivatives. Polarimetry is critical for confirming the beta-L-arabino configuration .

Q. Advanced: How to resolve spectral ambiguities in complex carbohydrate derivatives?

Methodological Answer: Apply 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals, particularly for furanosyl ring protons. For example, NOESY correlations can distinguish between axial and equatorial orientations of substituents. Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in structurally similar sorbofuranose derivatives .

Q. Basic: How to design experiments for scaling up the synthesis without compromising yield?

Methodological Answer:

Use a modular reactor system to test scalability of individual steps (e.g., acetylation vs. tritylation). Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction kinetics. For example, optimize mixing efficiency in the tritylation step to prevent localized overheating, which can degrade the oxime group .

Q. Advanced: What membrane separation technologies are suitable for purifying intermediates?

Methodological Answer: Nanofiltration membranes with a molecular weight cutoff (MWCO) of 500–1000 Da can separate the target compound from smaller byproducts (e.g., acetic acid). For thermally sensitive intermediates, use diafiltration under inert conditions to retain the triphenylmethyl group’s integrity .

Q. Basic: How to investigate this compound’s role in glycobiology studies?

Methodological Answer:

Incorporate it into glycan microarrays to probe carbohydrate-binding proteins (e.g., lectins). Functionalize the oxime group with a fluorescent tag via Huisgen cycloaddition for tracking interactions in cellular assays .

Q. Advanced: Can this compound act as a transition-state analog in enzyme inhibition studies?

Methodological Answer: Dock the compound into glycosidase active sites (e.g., using AutoDock Vina) to predict binding affinity. Synthesize analogs with modified protective groups (e.g., replacing triphenylmethyl with benzyl) to test steric effects on inhibition potency. Validate via kinetic assays measuring values .

Q. Basic: How to address stability issues during long-term storage?

Methodological Answer:

Store under argon at −20°C in amber vials to prevent oxidation of the oxime group. Pre-dry solvents (e.g., acetonitrile) used for dissolution to <10 ppm water content. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways .

Q. Advanced: What advanced spectroscopic methods detect trace degradation products?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Q-TOF detector to identify sub-1% impurities. Compare fragmentation patterns with synthetic standards (e.g., deacetylated or hydrolyzed derivatives). Principal component analysis (PCA) of spectral data can correlate degradation with storage conditions .

Q. Basic: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Replicate protocols with strict control of anhydrous conditions (e.g., flame-dried glassware for tritylation). Use design of experiments (DoE) to isolate variables like residual moisture in solvents. For example, a Plackett-Burman design can identify whether yield discrepancies stem from reagent purity or reaction time .

Q. Advanced: Can multi-variate analysis reconcile divergent kinetic data?

Methodological Answer: Apply partial least squares regression (PLSR) to correlate reaction variables (e.g., temperature, catalyst loading) with yield outcomes across studies. Cluster analysis of literature data can identify outlier conditions (e.g., suboptimal pH during acetylation) that skew results .

属性

IUPAC Name |

[(3aR,5S,6S,6aR)-5-[(E)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-20(32)35-26-25(36-28-27(26)37-29(2,3)38-28)24(31-33)19-34-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28,33H,19H2,1-3H3/b31-24+/t25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWJHVRFVRCGRF-QYVIESKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858041 | |

| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109680-99-1 | |

| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。